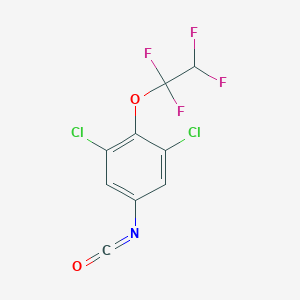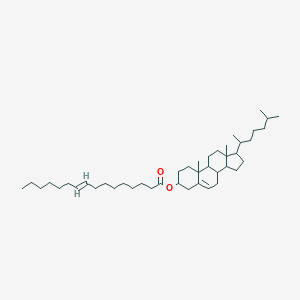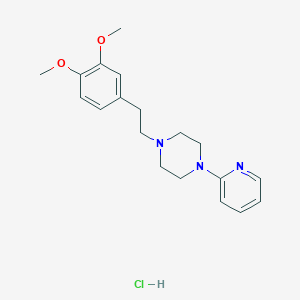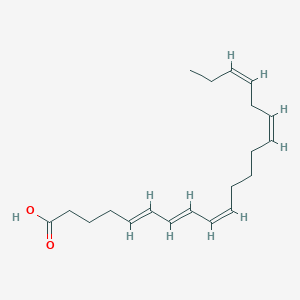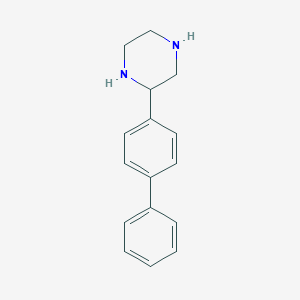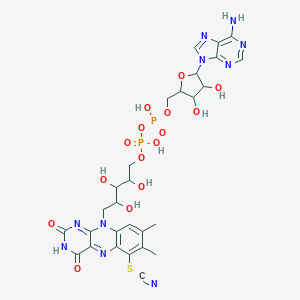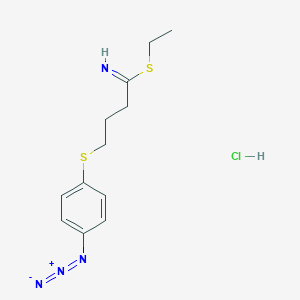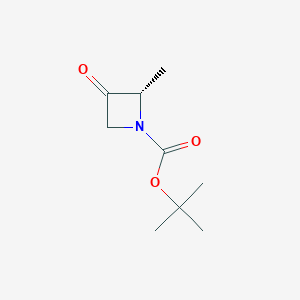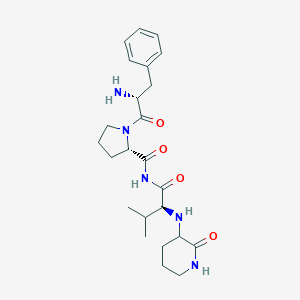
Cyclo(ornithyl)phenylalanyl-prolyl-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(ornithyl)phenylalanyl-prolyl-valine, also known as c[Orn-Phe-Pro-Val], is a cyclic peptide that has been studied for its potential therapeutic applications. This peptide has a unique structure that allows it to interact with biological systems in a specific way, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of c[Orn-Phe-Pro-Val] is not fully understood, but it is believed to interact with specific receptors on the surface of cells. This interaction can trigger a cascade of signaling events that ultimately lead to the desired biological effect. Research has shown that c[Orn-Phe-Pro-Val] can interact with the CXCR4 receptor, which is involved in cell migration and proliferation.
Efectos Bioquímicos Y Fisiológicos
C[Orn-Phe-Pro-Val] has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, c[Orn-Phe-Pro-Val] has been shown to have antioxidant effects, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
C[Orn-Phe-Pro-Val] has several advantages for lab experiments. It is a small peptide, which makes it easy to synthesize and modify. It is also stable and can be stored for long periods of time. However, the cyclic structure of c[Orn-Phe-Pro-Val] can make it difficult to synthesize, and its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on c[Orn-Phe-Pro-Val]. One area of interest is the development of c[Orn-Phe-Pro-Val]-based drugs for the treatment of cancer and inflammatory diseases. Researchers are also interested in further understanding the mechanism of action of c[Orn-Phe-Pro-Val] and identifying other receptors it may interact with. Additionally, there is interest in developing new methods for synthesizing c[Orn-Phe-Pro-Val] and modifying its structure to enhance its therapeutic potential.
Conclusion:
In conclusion, c[Orn-Phe-Pro-Val] is a promising peptide with potential therapeutic applications. Its unique structure and mechanism of action make it a promising candidate for drug development. While there are challenges associated with synthesizing and studying c[Orn-Phe-Pro-Val], ongoing research is exploring its potential for treating cancer and inflammatory diseases, as well as identifying new receptors it may interact with.
Métodos De Síntesis
The synthesis of c[Orn-Phe-Pro-Val] involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This method involves coupling amino acids one by one onto a solid support, followed by deprotection and cleavage to obtain the desired peptide. The synthesis of c[Orn-Phe-Pro-Val] can be challenging due to its cyclic structure, but modifications to the SPPS method have been developed to overcome this difficulty.
Aplicaciones Científicas De Investigación
C[Orn-Phe-Pro-Val] has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that c[Orn-Phe-Pro-Val] can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Número CAS |
107759-05-7 |
|---|---|
Nombre del producto |
Cyclo(ornithyl)phenylalanyl-prolyl-valine |
Fórmula molecular |
C24H35N5O4 |
Peso molecular |
457.6 g/mol |
Nombre IUPAC |
(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(2S)-3-methyl-2-[(2-oxopiperidin-3-yl)amino]butanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H35N5O4/c1-15(2)20(27-18-10-6-12-26-21(18)30)23(32)28-22(31)19-11-7-13-29(19)24(33)17(25)14-16-8-4-3-5-9-16/h3-5,8-9,15,17-20,27H,6-7,10-14,25H2,1-2H3,(H,26,30)(H,28,31,32)/t17-,18?,19+,20+/m1/s1 |
Clave InChI |
XGPNOHXLVFPQBI-OFURLBHNSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC2=CC=CC=C2)N)NC3CCCNC3=O |
SMILES |
CC(C)C(C(=O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)N)NC3CCCNC3=O |
SMILES canónico |
CC(C)C(C(=O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)N)NC3CCCNC3=O |
Sinónimos |
cyclo(Orn)-Phe-Pro-Val cyclo(ornithyl)phenylalanyl-prolyl-valine Phe-Pro-Val-cyclo(Orn) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B10223.png)
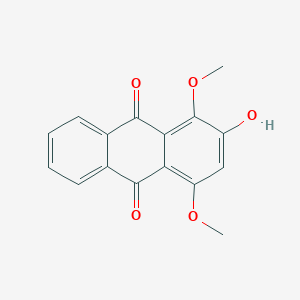
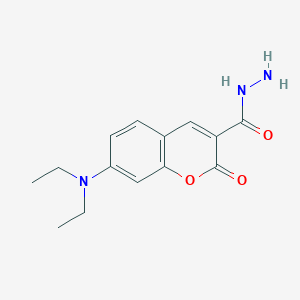
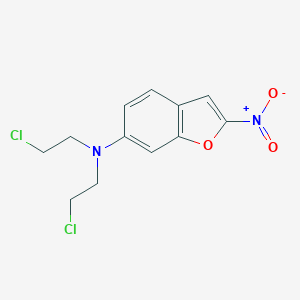
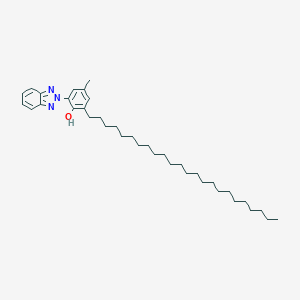
![N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide](/img/structure/B10233.png)
